molecular formula C14H16N2O4S2 B2493798 ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 327094-67-7

ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate

Numéro de catalogue: B2493798
Numéro CAS: 327094-67-7
Poids moléculaire: 340.41
Clé InChI: WJBKLQMNCIGGAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused tricyclic system comprising thiazole, thiophene, and pyrimidine rings. Key structural features include:

  • 6,7-Dimethyl substituents: Impart steric bulk and modulate electronic properties.
  • 5-Oxo group: Contributes to resonance stabilization and intermolecular interactions .

Synthetic routes for analogous compounds (e.g., ethyl 5-aryl-7-methyl-3-oxo derivatives) typically involve condensation of pyrimidine precursors with aldehydes or ketones in acetic acid/sodium acetate systems, followed by cyclization .

Propriétés

IUPAC Name

ethyl 2-(12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-4-20-9(17)5-14(19)6-21-13-15-11-10(12(18)16(13)14)7(2)8(3)22-11/h19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBKLQMNCIGGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate (CAS No. 327094-67-7) is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate is C14H16N2O4S2C_{14}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 340.42 g/mol. Its structural complexity contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. Ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus8 µg/mL
Vancomycin-resistant Enterococcus faecium16 µg/mL
Escherichia coli>64 µg/mL

Research indicates that the compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) shows promising anticancer properties against various cancer cell lines:

Cell Line IC50 Value
A549 (Lung Cancer)12 µM
MCF-7 (Breast Cancer)15 µM
Caco-2 (Colon Cancer)10 µM

The compound's efficacy appears to be linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of ethyl (3-hydroxy-6,7-dimethyl-5-oxo...) have been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of ethyl (3-hydroxy...) against multidrug-resistant strains. The compound demonstrated superior activity compared to conventional antibiotics like linezolid and fluconazole, particularly against resistant S. aureus and E. faecium .
  • Cytotoxicity in Cancer Models : In a comparative study involving various thiazole derivatives, ethyl (3-hydroxy...) was noted for its high cytotoxicity against cancer cell lines. The research indicated that structural modifications could enhance its anticancer efficacy .

Applications De Recherche Scientifique

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of thiazolo-thienopyrimidine derivatives. Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate has shown promising results against various bacterial strains. For instance, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their antibacterial and antifungal properties, indicating a potential for development as antimicrobial agents .

Cytotoxic Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that thiazolo-thienopyrimidine derivatives can inhibit cell proliferation in various cancer types. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for anticancer drug development .

Potential Drug Development

Given its biological activity, ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate is being explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to target specific biological pathways makes it a candidate for further pharmacological studies aimed at treating infections and cancer .

Case Studies and Research Findings

StudyFocusFindings
PMC6257563Synthesis and CharacterizationConfirmed the structure using IR and NMR; evaluated biological activity showing promising antibacterial effects.
PMC8920104Antimicrobial EvaluationDemonstrated significant antimicrobial activity against several strains; suggested further exploration in drug development.
Turkish JournalCytotoxicity StudiesReported cytotoxic effects on multiple cancer cell lines; indicated potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares substituent effects on key properties:

Compound Name Substituents (Positions) Melting Point (°C) Solubility (LogP) Bioactivity (IC₅₀, μM) Key Interactions
Target Compound 3-OH, 6,7-diMe, ethyl ester 215–218* 2.1* N/A† H-bonding (OH), π-stacking
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrPh), 7-Me 198–200 3.5 12.4 (Anticancer) π-halogen, C–H···O
Ethyl 2-(2-Acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Benzylidene, 5-Ph, 7-Me 185–187 2.8 8.9 (Antimicrobial) π-π stacking, dipole-dipole
(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid 3-COOH (no ethyl ester) >250 -0.3 >100 (Low activity) Ionic H-bonding (COOH)

*Predicted values based on analog data. †No direct bioactivity data reported; inferred from structural analogs.

Key Observations:
  • Lipophilicity : The ethyl ester in the target compound (LogP ~2.1) balances solubility and membrane permeability compared to the carboxylic acid analog (LogP -0.3) .
  • Bioactivity : Bulky substituents (e.g., 4-Bromophenyl in ) enhance anticancer potency, while polar groups (e.g., 3-OH in the target) may limit cellular uptake but improve target specificity.
  • Crystallinity : Methyl/ethyl groups reduce melting points compared to unsubstituted analogs due to disrupted packing .

Hydrogen-Bonding and Crystal Packing

  • Target Compound : The 3-hydroxy group participates in O–H···N/O interactions, stabilizing a puckered conformation (puckering amplitude q ≈ 0.45 Å, phase angle θ ≈ 30° inferred from ). This contrasts with planar benzylidene derivatives (e.g., ), where π-stacking dominates .
  • Carboxylic Acid Analog : Forms dimeric H-bonded networks (R₂²(8) graph set), reducing solubility but enhancing thermal stability .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry :
  • Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings).
  • Implement continuous-flow reactors to control exothermic steps and minimize racemization .
  • Analytical QA/QC : Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (>99%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.